Ethyl (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)acetate
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Overview
Description
Ethyl (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)acetate is an organic compound with the molecular formula C11H16O6 It is a derivative of 1,3-dioxane, featuring a dioxane ring substituted with ethyl and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)acetate typically involves the condensation of ethyl acetate with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the dioxane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxane ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dioxanes, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Properties
CAS No. |
142474-39-3 |
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Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
ethyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)acetate |
InChI |
InChI=1S/C10H14O6/c1-4-14-7(11)5-6-8(12)15-10(2,3)16-9(6)13/h6H,4-5H2,1-3H3 |
InChI Key |
HMVUELUFHBSKGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(=O)OC(OC1=O)(C)C |
Origin of Product |
United States |
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